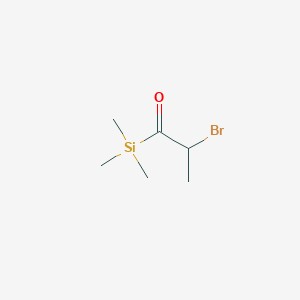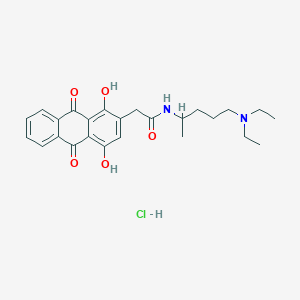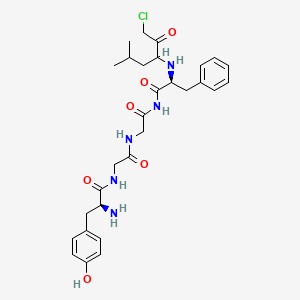![molecular formula C19H27O3PSi B14432853 Diphenyl[(triethoxysilyl)methyl]phosphane CAS No. 78887-78-2](/img/structure/B14432853.png)
Diphenyl[(triethoxysilyl)methyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[(triethoxysilyl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a triethoxysilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethoxysilyl)methyl]phosphane typically involves the reaction of diphenylphosphine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include transition metal complexes, which facilitate the formation of the P-Si bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Diphenyl[(triethoxysilyl)methyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce various phosphine derivatives.
科学研究应用
Diphenyl[(triethoxysilyl)methyl]phosphane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Biology: Research into the biological activity of phosphine compounds has explored their potential as enzyme inhibitors and therapeutic agents.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which Diphenyl[(triethoxysilyl)methyl]phosphane exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the triethoxysilyl group can participate in silane chemistry, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with a trimethylsilyl group instead of a triethoxysilyl group.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Contains a phosphine oxide group and is used in different applications.
Uniqueness
Diphenyl[(triethoxysilyl)methyl]phosphane is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other phosphine compounds. This uniqueness makes it valuable in specific applications where traditional phosphines may not be suitable.
属性
| 78887-78-2 | |
分子式 |
C19H27O3PSi |
分子量 |
362.5 g/mol |
IUPAC 名称 |
diphenyl(triethoxysilylmethyl)phosphane |
InChI |
InChI=1S/C19H27O3PSi/c1-4-20-24(21-5-2,22-6-3)17-23(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3 |
InChI 键 |
CMHAGWBGMURXPM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
